molecular formula C18H23N5OS B2924238 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034510-34-2

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2924238
CAS No.: 2034510-34-2
M. Wt: 357.48
InChI Key: AJOPYCPOOXEKKY-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a pyrazole-derived molecule featuring two distinct heterocyclic systems. The core structure includes a pyrazole ring substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at the 4-position. This pyrazole unit is connected via an ethyl chain to a second pyrazole ring, which is further substituted with 1,3,5-trimethyl groups and a carboxamide functional group.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-11-16(15-6-9-25-10-15)14(4)23(21-11)8-7-19-18(24)17-12(2)20-22(5)13(17)3/h6,9-10H,7-8H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPYCPOOXEKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(N(N=C2C)C)C)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to provide a comprehensive analysis of its biological activity based on available literature and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H18N4O2S
Molecular Weight330.4 g/mol
CAS Number2034358-08-0

The biological activity of this compound primarily stems from its structural components, particularly the pyrazole and thiophene moieties. These components are known for their interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds featuring pyrazole rings have shown efficacy against multidrug-resistant bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 7.81 µg/mL against Gram-positive bacteria .

Case Study: Antimicrobial Efficacy

A comparative study involving various pyrazole derivatives indicated that compounds with thiophene substitutions exhibited enhanced antimicrobial activity. The following table summarizes the MIC values for selected compounds:

CompoundTarget BacteriaMIC (µg/mL)
Pyrazole Derivative AS. aureus12.5
Pyrazole Derivative BE. coli15.62
Pyrazole Derivative CAcinetobacter baumannii15.62

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, revealing promising results against various cancer cell lines. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Research Findings on Anticancer Activity

In a study assessing the anticancer effects of several pyrazole derivatives, the following results were noted:

CompoundCancer Cell LineIC50 (mM)
Pyrazole Derivative DMCF-7 (breast cancer)<0.1
Pyrazole Derivative EHeLa (cervical cancer)0.14

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.

Enzymatic Inhibition

In silico studies have indicated that pyrazole derivatives can act as potent inhibitors of specific enzymes involved in metabolic pathways. Molecular docking studies have revealed binding affinities that suggest a strong interaction between these compounds and target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of the target compound highlight variations in heterocyclic substituents and their implications for molecular properties. Below is a comparative analysis based on the available evidence:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight Data Source
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (Target) 3,5-dimethyl pyrazole; thiophen-3-yl Not provided Not provided N/A
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (2034451-14-2) Cyclopropyl at pyrazole 5-position; thiophen-3-yl C₁₉H₂₃N₅OS 369.5 化源网
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (1421465-08-8) Thiazole ring; 3-methoxyphenyl; pyrrolidinone C₂₂H₂₅N₅O₃S 439.5 化源网

Key Observations:

Heterocyclic Variations: The target compound features a thiophene moiety, while the analog in replaces this with a thiazole ring. Thiazoles are more polar due to the additional nitrogen atom, which may enhance hydrogen-bonding interactions compared to thiophene’s sulfur-based π-stacking .

Molecular Weight and Complexity: The thiazole-containing analog (CAS 1421465-08-8) has a higher molecular weight (439.5 vs. 369.5) due to the addition of a methoxyphenyl group and a pyrrolidinone ring . This increased complexity may impact bioavailability or target selectivity.

Functional Group Impact :

  • The 3-methoxyphenyl group in could enhance lipophilicity and CNS penetration, whereas the carboxamide in the target compound may improve solubility or binding to amide-recognizing biological targets.

Limitations in Available Data:

  • No experimental data (e.g., binding affinities, pharmacokinetics) are provided in the cited sources, limiting direct pharmacological comparisons.
  • Physical properties (melting point, solubility) and synthetic routes are absent, restricting insights into practical applications or scalability.

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